5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide

Process chemistry Cyclic sulfite synthesis Diol protection

5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (CAS 89729-09-9), also known as 1,1-cyclopropanedimethanol cyclic sulfite, is a heterocyclic spiro compound with the molecular formula C5H8O3S and molecular weight 148.18 g/mol. It is a solid at ambient temperature with a melting point of 66–73 °C and a boiling point of 242.8 °C at 760 mmHg.

Molecular Formula C5H8O3S
Molecular Weight 148.18 g/mol
CAS No. 89729-09-9
Cat. No. B049589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
CAS89729-09-9
Synonyms1,1-Cyclopropanedimethanol Cyclic Sulfite
Molecular FormulaC5H8O3S
Molecular Weight148.18 g/mol
Structural Identifiers
SMILESC1CC12COS(=O)OC2
InChIInChI=1S/C5H8O3S/c6-9-7-3-5(1-2-5)4-8-9/h1-4H2
InChIKeyAISMUYPWEMPRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (CAS 89729-09-9): Procurement-Grade Cyclopropane Cyclic Sulfite for LTD4 Antagonist Synthesis


5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (CAS 89729-09-9), also known as 1,1-cyclopropanedimethanol cyclic sulfite, is a heterocyclic spiro compound with the molecular formula C5H8O3S and molecular weight 148.18 g/mol . It is a solid at ambient temperature with a melting point of 66–73 °C and a boiling point of 242.8 °C at 760 mmHg . The compound belongs to the class of cyclic sulfite esters of 1,3-diols, wherein the sulfite sulfur is in the +4 oxidation state (S=O, singly oxidized). Its primary documented role is as a regioselective electrophilic intermediate that enables sequential, selective monofunctionalization of the symmetrical cyclopropane-1,1-diyldimethanol scaffold for the construction of the 1-(thiomethyl)cyclopropaneacetic acid side chain found in multiple leukotriene D4 (LTD4) receptor antagonists .

Why 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide Cannot Be Replaced by Generic Cyclic Sulfites or the Corresponding 6,6-Dioxide


Substituting 5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide with a generic cyclic sulfite or the corresponding 6,6-dioxide (CAS 153493-52-8) introduces both process chemistry and application-fit risks. The classical preparation of this compound using thionyl chloride (SOCl2) generates a complex mixture containing a dimeric byproduct (4) and chlorinated side products (5) that resist removal even at high dilution [1]; this compromises both yield and purity of downstream LTD4 antagonist intermediates. The 6,6-dioxide (sulfone/sulfate, S in +6 oxidation state) is substantially more reactive toward nucleophiles, which can lead to over-functionalization or loss of regiochemical control during the critical ring-opening step with cyanide or thioacetate [2]. Additionally, the oxide has been specifically validated in the Merck patent literature and peer-reviewed synthesis of Montelukast (Singulair, MK-0476) as the preferred electrophilic intermediate, providing documented process reproducibility that generic alternatives lack [2].

Quantitative Differentiation Evidence: 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide vs. Closest Analogs and Alternative Methods


Isolated Yield: Dialkylsulfite Transesterification vs. Thionyl Chloride Method for Cyclopropane Cyclic Sulfite Synthesis

The dialkylsulfite transesterification route (the method for which this compound is the preferred product) delivers an isolated yield of 89% for the 1,1-cyclopropanedimethanol cyclic sulfite at preparative scale (33.0 g from the diol) [1]. In the Merck patent (US 5,523,477), the prior SOCl2-based method is explicitly described as producing 'a number of by-products thereby reducing the yield of the desired cyclic sulfite' and requiring 'multiple aqueous extractions, and solvent switches rendering it difficult to adapt to large scale production' [1]. The King et al. (1997) publication further clarifies that SOCl2/pyridine conditions generated 'a complicated mixture of 2 [the desired cyclic sulfite] and the byproducts 4 and 5,' with the dimer (4) proving impossible to eliminate even under high-dilution conditions [2].

Process chemistry Cyclic sulfite synthesis Diol protection

Byproduct Profile: Dialkylsulfite Route Eliminates Dimeric and Chlorinated Impurities Endemic to SOCl2 Methodology

The King et al. (1997) paper reports that SOCl2-based cyclization of 1,1-cyclopropanedimethanol produces a kinetically favored dimeric byproduct (4) via a highly reactive chlorosulfite intermediate (6), along with chlorinated side product (5). All attempts to suppress dimer formation at high dilution failed. In contrast, the diisopropylsulfite transesterification method completely avoids chloride intermediates: '5 would not be formed due to the absence of chloride; the highly reactive 6 would also be avoided' [1]. The Merck patent further states that the new method permits direct telescoping to the next step (cyanide addition) without isolation, whereas the SOCl2 route 'requires multiple aqueous extractions, and solvent switches' [2].

Impurity control Process robustness API intermediate synthesis

Process Telescoping Advantage: Single-Vessel Conversion of Diol to Hydroxymethyl Nitrile Without Intermediate Isolation

A key differentiator of the dialkylsulfite-based cyclic sulfite route is that the cyclic sulfite intermediate does not require isolation. Claim 7 of US 5,523,477 explicitly describes a telescoped process: (a) contacting 1,1-cyclopropanedimethanol with dialkylsulfite; (b) removing the alcohol byproduct by distillation; and (c) 'adding directly to the product of step (b) sodium cyanide and sodium iodide to provide 1-(hydroxymethyl)cyclopropaneacetonitrile' [1]. This telescoped sequence is also documented in the Montelukast synthesis: 'To a solution of the 1,1-cyclopropanedimethanol cyclic sulfite (99 mmol) in DMF (83 mL) was added NaCN (199 mmol)' [2]. The SOCl2 method, by contrast, required isolation of the cyclic sulfite, aqueous workup, and solvent switching before the nitrile formation step [1].

Process intensification Telescoped synthesis Scale-up feasibility

Validated Intermediate in the Published Synthesis of Marketed LTD4 Antagonists (Montelukast / MK-0476)

5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide is explicitly named as the cyclic sulfite intermediate in the synthesis of Montelukast sodium (Singulair, MK-0476), a multi-billion-dollar LTD4 receptor antagonist for asthma [1]. The DrugFuture synthesis database documents that 'the reaction of 1,1-cyclopropanedimethanol (XI) with SOCl2 or diisopropyl sulfite in dichloromethane gives 1,1-cyclopropanedimethanol cyclic sulfite (XII), which is treated with NaCN in dichloromethane yielding 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile (XIII)'—a critical intermediate en route to the 1-(thiomethyl)cyclopropaneacetic acid side chain [1]. Furthermore, Lau et al. (Bioorg. Med. Chem. Lett., 1995, 5, 1615–1620) employed this same cyclic sulfite in the SAR-driven evolution of non-quinoline LTD4 antagonists bearing benzothiazole and thiazole substituted benzyl alcohol pharmacophores [2]. No generic cyclic sulfite or the 6,6-dioxide carries equivalent documentation in the published synthesis of an FDA-approved drug.

Leukotriene D4 receptor antagonist Montelukast synthesis API intermediate

Oxidation-State-Governed Reactivity Differentiation: Sulfite (S=O) vs. Sulfone (O=S=O) for Controlled Nucleophilic Ring-Opening

Cyclic sulfites (S in +4 oxidation state) are documented to be less reactive toward nucleophiles than their cyclic sulfate counterparts (S in +6 oxidation state) [1]. This reduced reactivity of 5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide is advantageous in the context of the cyclopropane-1,1-diyldimethanol scaffold: it enables controlled, regioselective ring-opening by cyanide ion (NaCN) to afford exclusively the mono-hydroxymethyl nitrile product, without over-reaction at the second methylene position. The corresponding 6,6-dioxide (CAS 153493-52-8, molecular formula C5H8O4S, MW 164.18) would exhibit higher electrophilicity at both methylene carbons, increasing the risk of bis-functionalization . The literature explicitly notes that cyclic sulfates, once opened by the first equivalent of nucleophile, generate mono-sulfate salts that are 'much less reactive toward further nucleophile substitution,' but the initial ring-opening itself is more vigorous and less selective [1].

Nucleophilic ring-opening Regioselectivity Oxidation state control

Commercial Availability with Defined Physical and Quality Attributes vs. the 6,6-Dioxide

5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide (CAS 89729-09-9) is available from multiple established chemical suppliers with documented purity specifications and physical characterization. AKSci offers the compound at 98% minimum purity as a solid with a defined melting point of 66–73 °C, available in sizes from 1 g ($29) to 25 g ($495) . Sigma-Aldrich (via Ambeed) lists the compound at 95% purity as a solid with storage at 2–8 °C under sealed, dry conditions . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the 6,6-dioxide (CAS 153493-52-8) is listed at 95% purity but without a defined melting point range, and its commercial availability is more limited, with smaller package sizes at significantly higher unit cost (e.g., ¥1,470 for 250 mg, approximately $200) . The superior commercial maturity of the 6-oxide translates to more reliable supply chains, lower procurement cost, and better-characterized material for GMP-adjacent applications.

Commercial sourcing Quality specification Supply chain reliability

Optimal Deployment Scenarios for 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide Based on Quantitative Evidence


Multi-Kilogram Manufacture of Montelukast (Singulair) Side-Chain Intermediate

The telescoped process enabled by 5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide—where the cyclic sulfite is formed from 1,1-cyclopropanedimethanol using diisopropylsulfite and directly treated with NaCN/NaI without isolation to yield 1-(hydroxymethyl)cyclopropaneacetonitrile [1]—makes this compound the intermediate of choice for CDMOs scaling the Montelukast thiol-acid side chain. The documented 89% isolated yield at 33 g scale [2] and elimination of the dimeric/chlorinated byproducts that plague the SOCl2 route [3] translate to higher throughput and reduced purification burden in kilogram-scale campaigns.

SAR-Driven Medicinal Chemistry Campaigns on Non-Quinoline LTD4 Antagonists

For medicinal chemistry teams pursuing structure-activity relationship studies on benzothiazole and thiazole substituted benzyl alcohol LTD4 antagonists, this cyclic sulfite provides the validated entry point to the cyclopropane thiol-acid pharmacophore [1]. The controlled reactivity of the sulfite (S=O) oxidation state ensures regioselective monofunctionalization, avoiding the bis-functionalization risk associated with the more electrophilic 6,6-dioxide [2]. Procurement of the specific CAS 89729-09-9 aligns experimental protocols with the published SAR literature of Lau et al. (Bioorg. Med. Chem. Lett., 1995) [1].

Process Chemistry Development for Generic Montelukast API Manufacturing

Generic pharmaceutical manufacturers developing non-infringing or post-patent routes to Montelukast sodium benefit from the Merck-validated dialkylsulfite transesterification process embodied by this compound. The process eliminates the SOCl2-related byproducts that complicate regulatory impurity profiling [1] and enables the direct telescoping of cyclic sulfite formation into nitrile synthesis, reducing unit operations and solvent consumption [2]. The availability of the compound at 95–98% purity from multiple vendors with batch-specific QC documentation (NMR, HPLC, GC) [3] supports the quality-by-design framework required for ANDA submissions.

Academic and CRO Synthesis of Cyclopropane-Containing Bioisosteres

In exploratory medicinal chemistry where the cyclopropane-1,1-diyl motif serves as a metabolically stable bioisostere, 5,7-dioxa-6-thiaspiro[2.5]octane 6-oxide offers a pre-activated, crystalline electrophilic building block that can be diversified by nucleophilic ring-opening with cyanide, thioacetate, or other nucleophiles [1]. The defined melting point (66–73 °C) [2] enables rapid identity verification upon receipt, and the availability in sizes from 1 g to 25 g at economical pricing supports both pilot-scale exploration and full library synthesis campaigns.

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